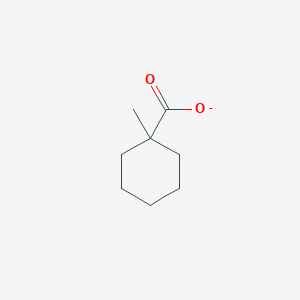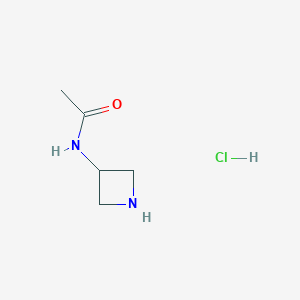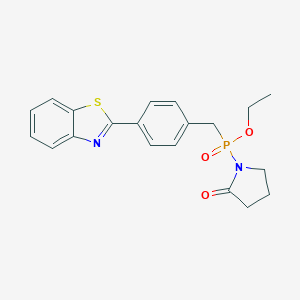![molecular formula C34H54O2 B009133 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one CAS No. 19719-71-2](/img/structure/B9133.png)
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one, also known as Antioxidant 2246, is a synthetic antioxidant widely used in the food industry. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. Antioxidant 2246 is used to prevent the oxidation of fats and oils in food products, thereby extending their shelf life.
Mecanismo De Acción
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 works by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from damaging cells and tissues. It also chelates metal ions such as iron and copper, which are known to catalyze the formation of free radicals.
Efectos Bioquímicos Y Fisiológicos
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has been shown to have a number of biochemical and physiological effects. It has been found to reduce lipid peroxidation and DNA damage in vitro. 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has also been shown to improve glucose metabolism and reduce inflammation in animal models. In addition, it has been found to protect against ischemic injury in the brain and heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has several advantages for lab experiments. It is stable and easy to handle, and its antioxidant activity can be easily measured using various assays. However, it has some limitations as well. 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 can interfere with some assays that rely on metal ions, and its solubility in water is limited.
Direcciones Futuras
There are several future directions for research on 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246. One area of interest is its potential as a therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Another area of interest is its potential as a food preservative, as it has been shown to be effective in preventing the oxidation of fats and oils in food products. Finally, further studies are needed to better understand the mechanism of action of 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 and its potential interactions with other antioxidants and drugs.
Conclusion
In conclusion, 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 is a synthetic antioxidant that has been extensively studied for its antioxidant properties. It has been found to scavenge free radicals, prevent lipid peroxidation, and protect against oxidative stress in various animal models. 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246, including its potential as a therapeutic agent and a food preservative.
Métodos De Síntesis
The synthesis of 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 involves the reaction of 2,6-di-tert-butylphenol with bicyclo[4.1.0]hept-2-ene-2-carboxylic acid. The reaction is catalyzed by a Lewis acid such as aluminum trichloride. The resulting product is then treated with tert-butyl hypochlorite to yield 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246.
Aplicaciones Científicas De Investigación
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and prevent lipid peroxidation in vitro. 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has also been found to protect against oxidative stress in various animal models, including rats, mice, and fish.
Propiedades
Número CAS |
19719-71-2 |
|---|---|
Nombre del producto |
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one |
Fórmula molecular |
C34H54O2 |
Peso molecular |
494.8 g/mol |
Nombre IUPAC |
1,3,5-tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one |
InChI |
InChI=1S/C34H54O2/c1-28(2,3)22-16-21(17-23(26(22)35)29(4,5)6)18-33(31(10,11)12)19-24(30(7,8)9)25-20-34(25,27(33)36)32(13,14)15/h16-17,19,25,35H,18,20H2,1-15H3 |
Clave InChI |
TVCORKNXWOISJU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2(C=C(C3CC3(C2=O)C(C)(C)C)C(C)(C)C)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2(C=C(C3CC3(C2=O)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Sinónimos |
1,3,5-Tri-tert-butyl-3-(3,5-di-tert-butyl-4-hydroxybenzyl)norcaran-4-en-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



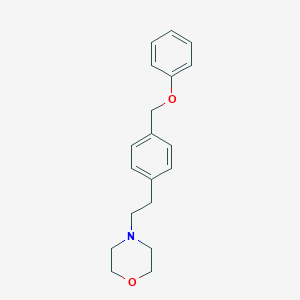
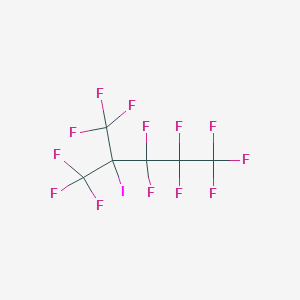
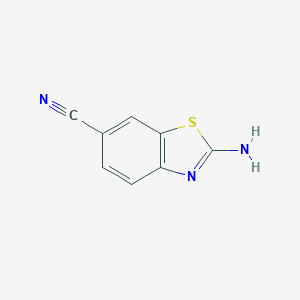
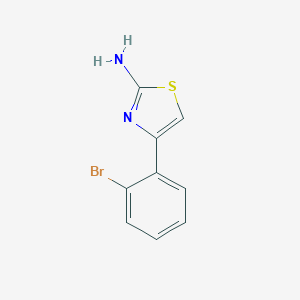
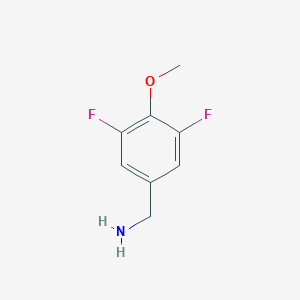
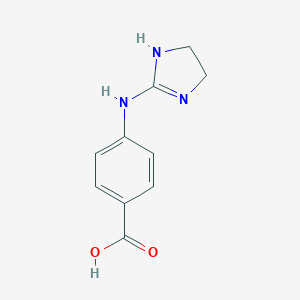

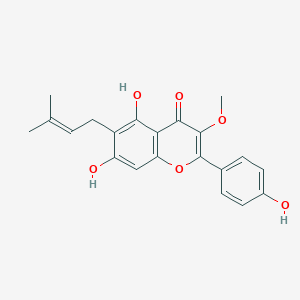
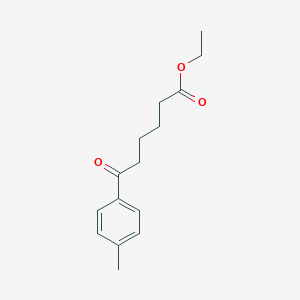
![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)

